molecular formula C9H13ClFNO B13454570 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

Cat. No.: B13454570
M. Wt: 205.66 g/mol
InChI Key: UZOPWJNDMKMFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring attached to an ethylamine chain. The presence of a fluorine atom on the phenyl ring and a methylamino group on the ethyl chain makes this compound unique.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzaldehyde and methylamine.

    Formation of Intermediate: The 2-fluorobenzaldehyde undergoes a reductive amination reaction with methylamine to form 2-(2-fluorophenyl)-2-(methylamino)ethanol.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-(2-fluorophenyl)-2-(methylamino)acetaldehyde.

    Reduction: Formation of 2-(2-fluorophenyl)-2-(methylamino)ethanol.

    Substitution: Formation of 2-(2-substituted phenyl)-2-(methylamino)ethanol derivatives.

Scientific Research Applications

2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including neurotransmitter interactions.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or antidepressant effects.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

    Pathways Involved: It may modulate signaling pathways related to mood regulation, pain perception, or other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: Lacks the fluorine atom and methylamino group.

    2-(2-Chlorophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    2-(2-Bromophenyl)-2-(methylamino)ethan-1-ol hydrochloride: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

2-(2-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to cross biological membranes.

Properties

Molecular Formula

C9H13ClFNO

Molecular Weight

205.66 g/mol

IUPAC Name

2-(2-fluorophenyl)-2-(methylamino)ethanol;hydrochloride

InChI

InChI=1S/C9H12FNO.ClH/c1-11-9(6-12)7-4-2-3-5-8(7)10;/h2-5,9,11-12H,6H2,1H3;1H

InChI Key

UZOPWJNDMKMFMA-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=CC=CC=C1F.Cl

Origin of Product

United States

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